7-Bromo-5-methoxy-1,3-benzoxazole
Overview
Description
The compound 7-Bromo-5-methoxy-1,3-benzoxazole is a derivative of benzoxazole, a bicyclic compound consisting of a fusion of benzene and oxazole rings. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals. The presence of bromo and methoxy substituents on the benzoxazole core can significantly alter the chemical and physical properties of the compound, as well as its reactivity and potential applications.
Synthesis Analysis
The synthesis of benzoxazole derivatives can involve various strategies, including condensation reactions, rearrangements, and substitution reactions. For instance, the synthesis of related compounds has been reported through base-catalyzed condensation reactions, as seen in the synthesis of 7-methoxybenzo[b]thiophene derivatives from 2-hydroxy-3-methoxybenzaldehyde . Additionally, bromination reactions are commonly employed to introduce bromo substituents into the benzoxazole ring, as demonstrated in the synthesis of 4-bromo derivatives of benzo[b]thiophenes . Although the specific synthesis of 7-Bromo-5-methoxy-1,3-benzoxazole is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic oxazole ring fused to a benzene ring. Single-crystal X-ray diffraction is a common technique used to determine the precise molecular structure of such compounds . Theoretical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are also employed to predict structural parameters, vibrational frequencies, and molecular electrostatic potential (MEP) maps . These studies provide insights into the electronic distribution, reactivity, and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
Benzoxazole derivatives can participate in various chemical reactions, including electrophilic substitution and nucleophilic addition reactions. The presence of a bromo substituent can make the compound more reactive towards nucleophilic agents due to the electron-withdrawing nature of the bromine atom. For example, brominated triazoles have been shown to undergo bromine to lithium exchange reactions, leading to further functionalization of the molecule . Similarly, the methoxy group can influence the reactivity of the benzoxazole ring, potentially directing the site of electrophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the ring system. Spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy are used to investigate these properties . Computational studies complement these experimental techniques by predicting properties such as bond dissociation energies, reactivity descriptors, and polarizability . The antimicrobial and antifungal properties of some benzoxazole derivatives have also been reported, indicating the potential for pharmaceutical applications .
Scientific Research Applications
Synthesis and Pharmacological Applications
7-Bromo-5-methoxy-1,3-benzoxazole derivatives have been synthesized and evaluated for their potential pharmacological applications. Novel compounds, including 7-bromo-6-methyl-8H-pyrano-benzimidazoles, benzoxazoles, and benzoxazine-8-ones, have shown promising antitumor activity in preliminary tests, particularly against Ehrlich ascites carcinoma in vitro (Nofal, El-Zahar, & El-Karim, 2000).
Antifungal, Insecticidal, and Herbicidal Activities
Benzoxazole derivatives, including those with 7-bromo-5-methoxy-1,3-benzoxazole structures, have been synthesized and evaluated for antifungal, insecticidal, and herbicidal activities. Specifically, benzimidazoles and benzothiazoles with substituents on the azole and benzene nuclei, including chloro, trifluoromethyl, methoxy, and ethoxy groups, demonstrated significant activities against various targets like Panonycus citri (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982).
Fluorescent Probe Development
7-Bromo-5-methoxy-1,3-benzoxazole derivatives have been used in the development of fluorescent probes. These probes are suitable for sensing various metal cations and demonstrate sensitivity to pH changes, with large fluorescence enhancement under basic conditions. Such probes are valuable for biological and chemical sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Analytical and Chemical Applications
7-Bromo-5-methoxy-1,3-benzoxazole compounds have also been utilized in various analytical and chemical syntheses. For example, their derivatives have been used in the practical synthesis of orally active antagonists, demonstrating the versatility of these compounds in pharmaceutical synthesis (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-bromo-5-methoxy-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-11-5-2-6(9)8-7(3-5)10-4-12-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGJFRVLTQFYMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-methoxy-1,3-benzoxazole | |
CAS RN |
937601-57-5 | |
Record name | 937601-57-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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